Hepatoprotection Abolished by Glucuronidation
Eriodictyol 7-O-glucuronide lacks the hepatoprotective efficacy of its parent aglycone, eriodictyol. A direct head-to-head comparison in a mouse model of acetaminophen (APAP)-induced hepatotoxicity revealed that while intraperitoneal injection of eriodictyol conferred protection, oral administration of eriodictyol, which leads to high circulating levels of its glucuronide metabolites, did not. Furthermore, the protective effect of oral eriodictyol was restored when glucuronidation was inhibited [1].
| Evidence Dimension | Protective effect against APAP-induced hepatotoxicity |
|---|---|
| Target Compound Data | No protective effect observed (from high metabolite concentration after oral eriodictyol) |
| Comparator Or Baseline | Eriodictyol (aglycone): Protective effect observed via i.p. injection |
| Quantified Difference | Relative bioavailability of eriodictyol increased to 216.84% with UGT1A inhibition, which restored hepatoprotection |
| Conditions | In vivo mouse model of APAP-induced hepatotoxicity; LC-MS/MS analysis of metabolites |
Why This Matters
This functional nullification confirms that glucuronidation is a deactivation pathway for this specific bioactivity, making the procurement of the pure glucuronide essential for studies requiring the inactive metabolite as a negative control or for investigating its distinct, non-hepatoprotective roles.
- [1] Wang Z, Lan Y, Chen MH, et al. Eriodictyol, Not Its Glucuronide Metabolites, Attenuates Acetaminophen-Induced Hepatotoxicity. Mol Pharm. 2017;14(9):2937-2951. DOI: 10.1021/acs.molpharmaceut.7b00345. View Source
